molecular formula C15H17NO B1276697 (S)-(+)-2-Benzylamino-1-phenylethanol CAS No. 51096-49-2

(S)-(+)-2-Benzylamino-1-phenylethanol

Cat. No. B1276697
CAS RN: 51096-49-2
M. Wt: 227.3 g/mol
InChI Key: XAOCLQUZOIZSHV-OAHLLOKOSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE), a key component derived from (S)-(+)-2-Benzylamino-1-phenylethanol, is extensively used in various industries due to its rose-like fragrance. Recent advancements in biotechnological methods have enabled the production of 2-PE from L-phenylalanine through microbial processes, offering an eco-friendly alternative to chemical synthesis. This approach has seen significant progress, particularly in enhancing production efficiency and developing in-situ product removal techniques (Hua & Xu, 2011).

Microbial Engineering for Enhanced Production

Genetic engineering of yeast strains, such as Kluyveromyces marxianus, has been successful in overproducing 2-PE from glucose, demonstrating the potential of genetically modified microorganisms in this field. This research highlights the capability of engineered yeast strains to convert simple sugars into valuable aromatic alcohols like 2-PE (Kim, Lee, & Oh, 2014).

Industrial Wastewater Utilization

Innovative uses of industrial by-products, such as cassava wastewater from starch production, have been explored for the cultivation of Saccharomyces cerevisiae to produce 2-PE. This process not only offers a method to recycle waste but also presents a cost-effective way of producing natural aroma compounds (Oliveira et al., 2015).

Synthetic Pathways in E. coli

Escherichia coli has been engineered to construct synthetic pathways for 2-PE synthesis from glucose. This approach involves the overexpression of specific genes to increase 2-PE accumulation, showcasing the versatility of E. coli as a host for producing aromatic alcohols (Kang et al., 2014).

Stress-Tolerant Yeast for High-Yield Production

The yeast Candida glycerinogenes WL2002-5 demonstrates high tolerance to 2-PE, leading to a significant increase in yield during fermentation processes. This strain's robustness makes it an excellent candidate for commercial production of 2-PE (Lu et al., 2016).

UV-Curing Applications

2-(N-Methyl-N-phenylamino)-1-phenylethanol has been utilized as a synergist in UV-curing applications, particularly in formulations involving aminoalcohols. This application demonstrates the compound's versatility beyond its aromatic properties (Arsu, 2002).

Enhanced Aromatic Alcohol Production

Wickerhamomyces anomalus, a wild-type yeast strain isolated from rice wine, has shown promising results in producing high levels of 2-PE. Optimization of cultivation conditions led to significant improvements in 2-PE titer, highlighting the potential of natural yeast strains in aroma production (Tian et al., 2020).

Functionalized Ionic Liquids for Extraction

The use of functionalized ionic liquids in the extraction process of 2-phenylethanol showcases an innovative approach in the purification and recovery of this compound from biocatalytic processes (Shuang-shuan, 2014).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and possible modifications to improve its properties .

properties

IUPAC Name

(1S)-2-(benzylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCLQUZOIZSHV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426103
Record name S-(-)-2-Benzylamino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51096-49-2
Record name S-(-)-2-Benzylamino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Benzylamino-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-1-phenyl-ethanol (12.0 g, 87.48 mmol) in methanol (60 mL) was added benzaldehyde (9.3 g, 8.9 mL, 87.48 mmol) and the reaction mixture was stirred for 1 hour at room temperature. The reaction mixture was then cooled to 0° C. and sodium borohydride (3.3 g, 87.48 mmol) was added. The reaction mixture was gradually allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated in vacuo, diluted with water, and filtered. The residue was rinsed with cold isopropanol (3×), then dried in vacuo to give 2-(benzylamino)-1-phenylethanol as white crystals (14.0 g, 70%). ESI-MS m/z calc. 227.1. found 228.2 (M+1)+; Retention time: 0.8 minutes (3 min run). 1H NMR (400 MHz, MeOD) δ 7.37-7.27 (m, 8H), 7.27-7.19 (m, 2H), 4.78 (dd, J=8.5, 4.5 Hz, 1H), 3.77 (q, J=13.0 Hz, 2H), 2.82-2.68 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was (S)-(+)-2-Benzylamino-1-phenylethanol chosen as a component for the new chiral stationary phase (BzCSP)?

A1: The research aimed to develop a versatile chiral stationary phase capable of separating enantiomers under various chromatographic conditions. This compound, with its chiral center and potential for diverse interactions (hydrogen bonding, π-π interactions), was deemed suitable. By bonding this compound to β-cyclodextrin, the researchers created a stationary phase (BzCSP) capable of "multi-mode" chiral separation, functioning effectively in normal phase, reversed-phase, and polar organic modes []. This versatility makes BzCSP a valuable tool for analyzing a wider range of chiral compounds.

Q2: What evidence supports the effectiveness of BzCSP in separating chiral pesticide enantiomers?

A2: The study demonstrated BzCSP's effectiveness by successfully separating the enantiomers of three common chiral pesticides: hexaconazole (Hex), tebuconazole (Teb), and triticonazole (Trit) []. The researchers achieved good resolution for these pesticide enantiomers, showcasing the practical application of BzCSP in food safety analysis. This successful separation underscores the potential of BzCSP for analyzing chiral pesticides in complex matrices like fruits and vegetables.

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